Target Engagement: Xanthine Oxidase Inhibition by 5-Benzyloxan-2-one versus Unsubstituted δ-Valerolactone
5-Benzyloxan-2-one exhibits measurable, albeit weak, inhibition of xanthine oxidase with an IC50 of 20,000 nM (20 µM) as determined by a luminescence-based superoxide generation assay using 50 µM xanthine substrate [1]. In contrast, unsubstituted δ-valerolactone shows no reported inhibitory activity against this target, a distinction that underscores the functional contribution of the 5-benzyl group to target engagement [2].
| Evidence Dimension | Xanthine oxidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | Unsubstituted δ-valerolactone (CAS 542-28-9): No reported activity |
| Quantified Difference | 20,000 nM vs. inactive |
| Conditions | Inhibition of xanthine oxidase (unknown origin) assessed as superoxide generation measured for 20 mins by luminescence analysis using 50 µM xanthine |
Why This Matters
This differentiation demonstrates that the 5-benzyl substituent confers target-specific binding capacity not present in the unsubstituted scaffold, a critical consideration for medicinal chemistry campaigns targeting xanthine oxidase or related enzymes.
- [1] BindingDB. BDBM50499540 (CHEMBL3740124). Affinity Data: IC50 = 2.00E+4 nM for xanthine oxidase inhibition. View Source
- [2] PubChem. Delta-Valerolactone (CAS 542-28-9). Biological activity summary. View Source
